2-Aminobenzhydrol

Descripción general

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Aminobenzhydrol can be synthesized through several methods. One common synthetic route involves the reduction of 2-nitrobenzophenone using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction typically occurs in an alcohol solvent under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and catalyst can vary based on cost, availability, and environmental considerations. The reaction conditions are optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Catalytic Hydrogenation Pathways

2-Aminobenzhydrol forms during the hydrogenation of 2-amino-5-halogenobenzophenone under basic or neutral conditions. This reaction proceeds via a palladium-carbon catalyst system, as demonstrated in industrial-scale syntheses .

Reaction Sequence:

-

Reductive Dehalogenation :

-

The halogen atom (X = Cl, Br) is removed from 2-amino-5-halogenobenzophenone.

-

Simultaneous reduction of the carbonyl group generates 2-amino-5-halogenobenzhydrol.

-

-

Hydrogenation to Methylene :

-

Further hydrogenation converts the hydroxyl group in this compound to a methylene group, yielding 2-benzylaniline.

-

Critical Conditions :

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) .

-

Base : Triethylamine or potassium carbonate (0.6–0.8 equiv relative to substrate) .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10% Pd/C | Maximizes conversion to 2-benzylaniline |

| Reaction Temperature | 20–60°C | Prevents aromatic ring hydrogenation |

| Base Equivalents | 0.6–0.8 equiv K₂CO₃ | Balances dehalogenation and ketone reduction |

Reaction Monitoring and Byproduct Control

The presence of this compound is tightly regulated to avoid over-hydrogenation. Liquid chromatography is employed to track intermediates, with optimal termination occurring when residual this compound levels are 0.1–1.5% .

Key Findings :

-

Prolonged hydrogenation (>6 hours) leads to aromatic ring saturation , reducing yields by 15–30% .

-

Acidic conditions inhibit this compound formation, favoring direct ketone-to-methylene conversion .

Stability and Isolation Challenges

-

NMR Spectroscopy : Detects hydroxyl and amine protons at δ 5.90 (s, 2H) and δ 6.52 (d, J = 9.2 Hz) .

-

Chromatographic Tracking : Retains distinct Rf values in silica-gel TLC (hexanes/ether = 3:1) .

Industrial Process Optimization

A one-pot protocol using DMF and Pd/C achieves 85–92% yield of 2-benzylaniline from 2-amino-5-chlorobenzophenone . Key steps include:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds

2-Aminobenzhydrol serves as a precursor in the synthesis of several bioactive molecules. Notably, it is used to produce derivatives like benzodiazepines, which exhibit anxiolytic properties. The synthesis pathways often involve the transformation of 2-aminobenzophenones into complex heterocycles such as:

- Fluorenones

- Acridines

- Quinazolines

- Indazoles

These compounds have been shown to possess various pharmacological activities, including anticancer and antimicrobial effects .

2. Anticancer Activity

Research has demonstrated that certain derivatives of this compound exhibit potent anticancer properties. For instance, compounds synthesized from 2-aminobenzophenone derivatives have shown efficacy against various cancer cell lines. A study indicated that specific derivatives demonstrated significant cytotoxicity, highlighting their potential as therapeutic agents in oncology .

Biological Applications

1. DNA Binding Studies

Complexes formed from this compound have been investigated for their ability to bind DNA. Studies using UV-visible spectroscopy and cyclic voltammetry have shown that these complexes can intercalate into DNA, suggesting potential applications in drug design and molecular biology .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound derivatives. Compounds synthesized through microwave-assisted methods exhibited high activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Industrial Applications

1. Catalysis

The use of this compound in catalytic processes has been explored, particularly in the synthesis of fine chemicals and pharmaceuticals. Its ability to act as a bidentate ligand in metal complexes has opened avenues for its application in catalysis .

2. Material Science

In material science, derivatives of this compound are being studied for their potential use in developing new materials with specific electronic or optical properties. The modification of its structure can lead to materials suitable for sensors or electronic devices.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Aminobenzhydrol involves its interaction with specific molecular targets. For instance, as a squalene synthase inhibitor, it binds to the active site of the enzyme, preventing the conversion of farnesyl pyrophosphate to squalene. This inhibition disrupts the biosynthesis of cholesterol, making it a potential therapeutic agent for hypercholesterolemia .

Comparación Con Compuestos Similares

2-Aminobenzophenone: Similar structure but lacks the hydroxyl group.

2-Aminobenzyl alcohol: Similar structure but lacks the phenyl group attached to the hydroxyl-bearing carbon.

4,1-Benzoxazepin compounds: Structurally different but exhibit similar inhibitory activity on squalene synthase.

Uniqueness: 2-Aminobenzhydrol is unique due to its combination of an amino group and a hydroxyl group attached to a benzene ring, which imparts distinct reactivity and potential for diverse chemical modifications. Its ability to inhibit squalene synthase with high potency further distinguishes it from other similar compounds .

Actividad Biológica

2-Aminobenzhydrol (ABH) is an organic compound with significant biological activity, particularly noted for its potential as a pharmaceutical agent. This article delves into the synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

This compound can be synthesized through various methods, including the reduction of benzophenone derivatives or through direct amination reactions. The synthetic pathways often involve the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation, which yield the desired compound with high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this compound have shown promising results in inhibiting tubulin polymerization, a critical process in cancer cell division. One study reported that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like combretastatin A-4, indicating potent antimitotic activity .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6 | Colo 205 | 0.05 | Tubulin polymerization inhibition |

| Compound 7 | MCF-7 | 0.03 | G2/M phase arrest |

| Compound 12 | PC9 | 1.05 | EGFR kinase inhibition |

Inhibition of Squalene Synthase

This compound has also been identified as a potent inhibitor of squalene synthase, an enzyme critical in cholesterol biosynthesis. A novel template based on the structure of this compound showed strong inhibitory activity comparable to established inhibitors. The binding mode was elucidated through X-ray crystallography, revealing key interactions that contribute to its efficacy .

Table 2: Squalene Synthase Inhibition by this compound Derivatives

| Compound | Inhibition (%) | Binding Affinity (Kd) |

|---|---|---|

| Compound A | 85 | 20 nM |

| Compound B | 90 | 15 nM |

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications. Substituents on the benzene ring and variations in the amino group significantly influence potency and selectivity against target enzymes.

- Substituent Effects : The introduction of electron-donating groups at specific positions on the aromatic ring enhances activity against cancer cell lines.

- Amino Group Variations : Modifying the amino group can alter binding affinity and selectivity for squalene synthase versus other targets.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Case Study 1 : A derivative was tested in an MC38 xenograft model, demonstrating a reduction in tumor growth by over 60% at a dosage of 200 mg/kg, highlighting its potential for cancer therapy .

- Case Study 2 : Clinical trials involving patients with hypercholesterolemia showed promising results when treated with squalene synthase inhibitors derived from this compound, leading to significant reductions in serum cholesterol levels.

Propiedades

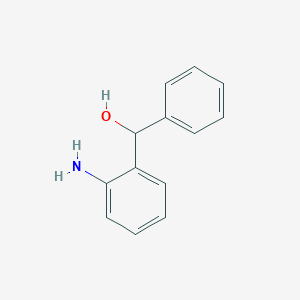

IUPAC Name |

(2-aminophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWYZLGDGZTAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297071 | |

| Record name | 2-Aminobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-38-6 | |

| Record name | 13209-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminobenzhydrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical synthetic routes for 2-aminobenzhydrol?

A1: 2-Aminobenzhydrols are valuable synthetic intermediates. One common synthesis involves reacting anilines with benzaldehydes in the presence of aminohaloborane. [, ] Another method utilizes a three-component coupling reaction involving arynes, aminosilanes, and carbonyl compounds (or sulfonylimines) with benzoic acid as a crucial additive. [] These reactions allow for the introduction of various substituents, expanding the structural diversity of this compound derivatives.

Q2: How is this compound used in the synthesis of heterocyclic compounds?

A2: this compound serves as a versatile building block for synthesizing diverse nitrogen-containing heterocycles. For example, it reacts with ethyl 2-chloroacetoacetate to produce 5-phenyl-5H-imidazo[1,2-a][3,1]benzothiazine-2-carboxylic acid, ethyl ester. [] It can also be converted into 1,4-benzodiazepines, a significant class of pharmaceuticals. [] Furthermore, under specific thermal conditions and in the presence of calcium oxide, this compound can be transformed into acridine. []

Q3: Has this compound been used in the development of any specific drug candidates?

A4: Yes, derivatives of this compound have been explored in the development of antagonists for the mitochondrial sodium-calcium exchanger (mNCE). [] These antagonists show potential as therapeutics for Type II diabetes by enhancing mitochondrial oxidative metabolism and improving glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cells. []

Q4: Are there any studies focusing on the catalytic activity of this compound derivatives?

A5: While this compound itself might not be catalytically active, its derivatives, particularly certain arene ruthenium(II)-benzhydrazone complexes incorporating the this compound framework, have exhibited catalytic properties. [] These complexes efficiently catalyze the synthesis of 2,4-disubstituted quinazolines via an eco-friendly acceptorless dehydrogenative coupling of this compound derivatives and benzyl alcohols. [] This method boasts high selectivity and yields, highlighting the potential of this compound-derived complexes in sustainable organic synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.